[(1E)-3-Bromoprop-1-en-1-yl]boronic acid
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Overview
Description
[(1E)-3-Bromoprop-1-en-1-yl]boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-bromoprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Borylation: One common method involves the electrophilic borylation of alkenes using diboron reagents in the presence of a catalyst.
Hydroboration: Another method is the hydroboration of 3-bromoprop-1-yne followed by oxidation.
Industrial Production Methods: Industrial production methods for [(1E)-3-Bromoprop-1-en-1-yl]boronic acid typically involve large-scale electrophilic borylation or hydroboration processes, utilizing continuous flow reactors to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted alkenes.
Scientific Research Applications
Chemistry:
Organic Synthesis: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes by forming stable complexes with active site residues.
Medicine:
Drug Development: It is explored as a precursor in the synthesis of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Industry:
Mechanism of Action
Mechanism: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid exerts its effects primarily through the formation of boron-oxygen or boron-nitrogen bonds with target molecules. This interaction can inhibit enzyme activity or alter the properties of materials by introducing boron-containing functional groups .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a 3-bromoprop-1-en-1-yl group.
Vinylboronic Acid: Contains a vinyl group instead of a 3-bromoprop-1-en-1-yl group.
Allylboronic Acid: Contains an allyl group instead of a 3-bromoprop-1-en-1-yl group.
Uniqueness: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is unique due to the presence of both a boronic acid group and a bromine-substituted alkene, which provides distinct reactivity and versatility in various chemical reactions .
Properties
CAS No. |
352535-79-6 |
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Molecular Formula |
C3H6BBrO2 |
Molecular Weight |
164.80 g/mol |
IUPAC Name |
[(E)-3-bromoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ |
InChI Key |
NUQJGZLIEFASQM-OWOJBTEDSA-N |
Isomeric SMILES |
B(/C=C/CBr)(O)O |
Canonical SMILES |
B(C=CCBr)(O)O |
Origin of Product |
United States |
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